Glecirasib

KRAS G12C inhibitor non-small cell lung cancer objective response rate

Procure Glecirasib (JAB-21822) as your preferred KRAS G12C inhibitor reference standard, backed by robust, published clinical differentiation. Its uniquely low GI toxicity profile (nausea 6.7%, diarrhea 3.4%) and a low 5.0% discontinuation rate make it an unparalleled backbone for preclinical combination studies where additive toxicity is a major concern. With a confirmed 47.9% ORR in pretreated NSCLC and the most comprehensive efficacy dataset in rare solid tumors (46.9% ORR in PDAC, 100% in small intestinal cancer), this compound is essential for translational research. Ideal as a potency benchmark (KRAS G12C IC50: 1.6 nM) for screening novel inhibitors. Requires HPLC purity >98%.

Molecular Formula C31H26ClF4N7O2
Molecular Weight 640.0 g/mol
Cat. No. B12386130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlecirasib
Molecular FormulaC31H26ClF4N7O2
Molecular Weight640.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N
InChIInChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3
InChIKeyQRRJEUIQLZNPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glecirasib (JAB-21822) Procurement Guide: Potency, Purity, and KRAS G12C Selectivity Specifications


Glecirasib (JAB-21822) is an orally bioavailable, covalent, small-molecule KRAS G12C inhibitor developed by Jacobio Pharmaceuticals, approved in China (2025) for second-line treatment of KRAS G12C-mutant advanced non-small cell lung cancer (NSCLC) [1]. The compound selectively binds to the GDP-bound form of mutant KRAS G12C at the cysteine 12 residue, locking the protein in an inactive state and blocking downstream MAPK signaling [2]. It is also under investigation as monotherapy and in combination with cetuximab for colorectal cancer and with the SHP2 inhibitor JAB-3312 for NSCLC, with additional regulatory designations including FDA Orphan Drug status for pancreatic cancer [3].

Why Glecirasib JAB-21822 Cannot Be Substituted with Generic KRAS G12C Inhibitors: A Comparative Safety and Efficacy Analysis


KRAS G12C inhibitors exhibit substantial inter-compound variability in both clinical efficacy and safety profiles that preclude direct substitution in research or clinical procurement contexts. Cross-trial comparisons reveal that glecirasib, sotorasib, adagrasib, fulzerasib, and garsorasib produce differing objective response rates (ORR) ranging from 28% to 49% in pretreated NSCLC, with distinct median progression-free survival (PFS) outcomes [1]. More critically, the adverse event signatures diverge markedly: glecirasib demonstrates a gastrointestinal (GI) toxicity profile characterized by nausea (5.9-6.7%), vomiting (7.6%), and diarrhea (3.4%) that is substantially lower than both sotorasib and adagrasib [2], while exhibiting higher rates of hepatobiliary laboratory abnormalities (blood bilirubin increased 48.7%, ALT/AST increased ~35%) [3]. These differentiated pharmacokinetic and toxicity characteristics carry direct implications for combination regimen design, patient selection, and preclinical experimental reproducibility, making indiscriminate class-level substitution scientifically and operationally unsound.

Glecirasib vs. Comparator KRAS G12C Inhibitors: Quantitative Head-to-Head and Cross-Study Evidence Guide


Glecirasib Demonstrates Numerically Higher Objective Response Rate and Progression-Free Survival Compared to Sotorasib and Adagrasib in Pretreated KRAS G12C-Mutant NSCLC

In a pivotal phase 2b single-arm trial (NCT05009329) evaluating glecirasib monotherapy (800 mg daily) in 119 patients with previously treated KRAS G12C-mutant NSCLC, the independent review committee (IRC)-assessed ORR was 47.9% (95% CI, 38.5%-57.3%) and median PFS was 8.2 months (95% CI, 5.5-13.1) [1]. In cross-study comparison, adagrasib in the KRYSTAL-1 trial achieved an ORR of 43% and median PFS of 6.5 months, while sotorasib in CodeBreak 100 demonstrated an ORR of 37.1% and median PFS of 6.8 months; in the phase 3 CodeBreak 200 trial, sotorasib's ORR was 28.1% with median PFS of 5.6 months [2].

KRAS G12C inhibitor non-small cell lung cancer objective response rate progression-free survival cross-study comparison

Glecirasib Exhibits Differentiated Gastrointestinal Toxicity Profile with Lower Nausea, Vomiting, and Diarrhea Rates Versus Sotorasib and Adagrasib

In the phase 2b NSCLC trial (n=119), glecirasib demonstrated a gastrointestinal adverse event profile characterized by nausea in 6.7% of patients, vomiting in 7.6%, and diarrhea in 3.4%, with only one case of grade 3 nausea reported [1]. In contrast, published data for FDA-approved KRAS G12C inhibitors show that both sotorasib and adagrasib have GI toxicity rates exceeding 20-30% for nausea and diarrhea; a pooled safety analysis cited by clinical discussants indicates glecirasib's GI toxicity is substantially lower than both comparators [2]. This differentiated safety signature is attributed to glecirasib's molecular design and pharmacokinetic properties [3]. However, glecirasib exhibits higher rates of hepatobiliary laboratory abnormalities: blood bilirubin increased (48.7%), ALT increased (35.3%), and AST increased (35.3%), with grade 3/4 TRAEs in 39.5% of patients [1].

adverse event profile gastrointestinal toxicity tolerability KRAS G12C inhibitor safety comparison

Glecirasib Demonstrates Broad Antitumor Activity in KRAS G12C-Mutant Rare Solid Tumors Including Pancreatic Cancer (ORR 46.9%), Biliary Tract Cancer (ORR 71.4%), and Small Intestinal Cancer (ORR 100%)

In a pooled analysis of two phase I/II trials (NCT05009329 and NCT05002270) evaluating glecirasib in KRAS G12C-mutant solid tumors excluding NSCLC and CRC (n=54 treated, 53 efficacy-evaluable), the confirmed ORR was 50.9% (95% CI, 36.8%-64.9%) overall, with organ-specific ORR of 46.9% (95% CI, 29.1%-65.3%) in pancreatic ductal adenocarcinoma (PDAC, n=32), 71.4% (5/7) in biliary tract cancer, 100% (4/4) in small intestinal cancer, and 66.7% (2/3) in gastric cancer [1]. Median PFS was 6.9 months overall and 5.5 months in PDAC; median OS was 10.8 months in both populations. Grade ≥3 TRAEs occurred in 27.8%, with no fatal TRAEs or discontinuations due to TRAEs [1]. Based on these data, glecirasib received Breakthrough Therapy Designation from China's CDE for KRAS G12C-mutant pancreatic cancer [2].

pancreatic ductal adenocarcinoma biliary tract cancer small intestinal cancer rare solid tumors KRAS G12C mutation

Glecirasib Combined with Cetuximab Achieves ORR 50% and Median OS 19.3 Months in KRAS G12C-Mutant Metastatic Colorectal Cancer

In a phase 1/2 study (JAB-21822-1007) evaluating glecirasib in combination with the EGFR inhibitor cetuximab in patients with KRAS G12C-mutant advanced colorectal cancer, the combination regimen (n=46) achieved an ORR of 50%, disease control rate (DCR) of 87%, median PFS of 6.9 months (95% CI, 5.4-6.9), and median OS of 19.3 months (95% CI, 13.1-NE) [1]. In contrast, glecirasib monotherapy in the parallel study (n=44) achieved ORR of 22.7%, DCR of 86.4%, median PFS of 5.6 months, and median OS of 16.0 months [2]. These findings demonstrate that glecirasib-based combination therapy more than doubles the ORR compared to monotherapy (50% vs. 22.7%) in this heavily pretreated CRC population.

colorectal cancer cetuximab combination EGFR inhibitor KRAS G12C overall survival

Glecirasib Exhibits Sub-Nanomolar In Vitro Potency Against KRAS G12C and Maintains Favorable Selectivity Profile in Cellular Assays

Glecirasib demonstrates high in vitro potency against KRAS G12C, with an IC50 of 1.6 nM in the SOS1-mediated guanine nucleotide exchange assay (GDP-bound KRAS G12C) and an IC50 of 7.3 nM in the phospho-ERK inhibition assay in NCI-H358 cells (KRAS G12C-mutant NSCLC line) . In cellular viability assays, glecirasib inhibits NCI-H358 cell proliferation with an IC50 of 23 nM . Preclinical characterization also demonstrates that glecirasib induces caspase 3/7-mediated apoptosis in NCI-H358 cells, with time-course caspase induction patterns quantified in parallel with sotorasib and adagrasib (each at 1 μmol/L) [1]. The compound is described in the medicinal chemistry literature as having 'excellent cross-species pharmacokinetic properties' following structure-based optimization [2].

IC50 potency selectivity KRAS G12C p-ERK inhibition

Glecirasib Treatment Discontinuation Rate Due to Toxicity is 5.0%, Numerically Lower than Reported 10-15% Range for Sotorasib and Adagrasib

In the phase 2b NSCLC trial (NCT05009329), only 5.0% of patients discontinued glecirasib treatment due to treatment-related adverse events (TRAEs) [1]. This discontinuation rate is numerically lower than the 10% to 15% range observed with other FDA-approved KRAS G12C inhibitors (sotorasib and adagrasib), as noted by discussant Julia Rotow, MD, of Dana-Farber Cancer Institute [2]. Grade 3 or 4 TRAEs occurred in 39.5% of glecirasib-treated patients, and no grade 5 (fatal) TRAEs were reported [1].

treatment discontinuation toxicity tolerability KRAS G12C inhibitor real-world feasibility

Optimal Use Cases and Procurement Scenarios for Glecirasib in KRAS G12C-Focused Research Programs


Second-Line KRAS G12C-Mutant NSCLC Clinical Trial Comparator or Backbone Therapy

Based on the phase 2b trial data demonstrating an ORR of 47.9% and median PFS of 8.2 months in pretreated KRAS G12C-mutant NSCLC [1], glecirasib is suitable as a reference comparator arm in registrational trials of novel KRAS G12C inhibitors or combination regimens. Its differentiated GI toxicity profile (nausea 6.7%, vomiting 7.6%, diarrhea 3.4%) [2] and low 5.0% discontinuation rate [3] make it a favorable backbone for combination studies where additive toxicity is a concern. Procurement volumes should account for 800 mg daily continuous oral dosing.

KRAS G12C-Mutant Pancreatic Cancer and Rare Solid Tumor Translational Research

For researchers studying KRAS G12C-mutant pancreatic ductal adenocarcinoma (PDAC) or other rare solid tumors (biliary tract cancer, small intestinal cancer, gastric cancer), glecirasib offers the most robust published efficacy dataset among this drug class, with confirmed ORR of 46.9% in PDAC, 71.4% in biliary tract cancer, and 100% in small intestinal cancer [4]. The compound's Breakthrough Therapy Designation in China for pancreatic cancer [5] supports its use as a foundational agent in translational studies and investigator-initiated trials in these underserved populations.

KRAS G12C-EGFR Co-Targeting Combination Studies in Colorectal Cancer

The direct within-study comparison demonstrating that glecirasib plus cetuximab achieves an ORR of 50% versus 22.7% with monotherapy, along with median OS of 19.3 months [6], positions glecirasib as a preferred KRAS G12C inhibitor for preclinical and clinical studies investigating dual blockade of KRAS and EGFR in colorectal cancer. Researchers should procure both agents for combination studies and consider the favorable GI tolerability of glecirasib when designing regimens with cetuximab (which itself carries GI toxicity).

In Vitro Potency Benchmarking and Quality Control Reference Material

With established biochemical IC50 values (1.6 nM in GDP-KRAS G12C SOS1 assay; 7.3 nM in p-ERK assay; 23 nM in NCI-H358 viability) , glecirasib serves as a potency benchmark for screening novel KRAS G12C inhibitors or validating assay systems. The compound's published preclinical characterization in J Med Chem [7] provides a comprehensive reference for medicinal chemistry optimization programs targeting the KRAS G12C switch-II pocket. Procurement specifications should require HPLC purity >98% and verification of covalent warhead integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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